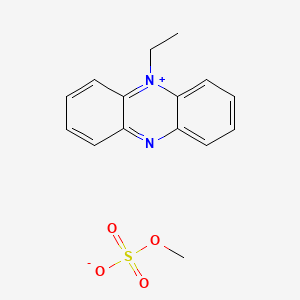

Phenazinium, 5-ethyl-, methyl sulfate

Description

Historical Context of Phenazinium Derivatives in Scientific Inquiry

The scientific journey of phenazinium compounds is deeply connected to the history of electrochemistry and biochemistry. The parent structure, phenazine (B1670421), consists of a pyrazine (B50134) ring fused to two benzene (B151609) rings. The introduction of substituents and the quaternization of one of the nitrogen atoms give rise to the phenazinium cation, which is typically paired with a counter-ion like methyl sulfate (B86663).

One of the earliest and most well-known phenazinium derivatives in research is Phenazine methosulfate (PMS), also known as 5-methylphenazinium methyl sulfate. nih.govchemicalbook.com Since the mid-20th century, PMS has been widely used in biochemical assays as an artificial electron carrier or mediator. nih.govchemicalbook.com Its primary function is to shuttle electrons between an enzyme and an indicator dye (like a tetrazolium salt) or an electrode. This property was instrumental in studying NAD(P)H-dependent dehydrogenases and other oxidoreductase enzymes, as PMS could effectively link the enzyme's catalytic cycle to a measurable signal. chemicalbook.comdojindo.com

Despite its utility, PMS exhibited significant drawbacks, most notably its instability, particularly its sensitivity to light. dojindo.com This photochemical instability could lead to experimental artifacts and a short shelf-life for assay reagents. To address this, researchers developed more stable derivatives, such as 1-methoxy-5-methylphenazinium methyl sulfate (mPMS), which offered improved stability to light while retaining its electron-mediating capabilities. dojindo.comcaymanchem.com This progression from simple phenazinium salts to more structurally refined versions marks a continuous effort to enhance their utility and reliability for scientific applications.

Significance of Phenazinium, 5-ethyl-, methyl sulfate within the Phenazinium Class for Research

The significance of specific derivatives like this compound is best understood through the lens of modern, highly stable analogues for which detailed research is available, such as the closely related compound 1-methoxy-5-ethyl phenazinium ethyl sulfate (mPES). mdpi.com The development of mPES represents a key advancement in phenazinium chemistry, aimed at overcoming the limitations of its predecessors, including both PMS and mPMS. mdpi.com

The core significance of these advanced derivatives lies in their enhanced stability and efficiency as electron mediators, particularly for second-generation biosensors. myu-group.co.jp Key improvements include:

Enhanced Stability: Unlike PMS, mPES is stable under light exposure. Furthermore, it demonstrates improved stability over a wide pH range compared to mPMS, which can be unstable in neutral to alkaline conditions. mdpi.com

Low Redox Potential: mPES possesses a low redox potential (–0.14 V vs. Ag/AgCl), which is a crucial feature for amperometric biosensors. mdpi.com This allows the sensor to operate at a lower potential, minimizing interference from other electroactive species commonly found in biological samples, such as ascorbic acid and uric acid. mdpi.comnih.gov

Versatility: Research has shown that mPES is a versatile mediator, capable of efficiently shuttling electrons for a variety of flavin oxidoreductases, which are enzymes commonly used in biosensors. researchgate.net

These properties make compounds of this type highly significant for developing more accurate, reliable, and robust analytical tools.

| Compound | Common Abbreviation | Key Feature | Primary Limitation | Redox Potential (vs. Ag/AgCl) |

|---|---|---|---|---|

| 5-methylphenazinium methyl sulfate | PMS | Early, widely used electron mediator | Highly unstable in light dojindo.com | Not specified in provided context |

| 1-methoxy-5-methylphenazinium methyl sulfate | mPMS | Improved photochemical stability over PMS caymanchem.com | Unstable in neutral to alkaline pH mdpi.com | Not specified in provided context |

| 1-methoxy-5-ethyl phenazinium ethyl sulfate | mPES | High stability to light and across a wide pH range mdpi.com | Reacts with ascorbic acid nih.gov | -0.14 V mdpi.com |

Overview of Current Research Landscape and Key Academic Domains

The current research landscape for advanced phenazinium derivatives is dominated by their application in the field of electrochemical biosensors. The unique properties of compounds like 1-methoxy-5-ethyl phenazinium ethyl sulfate (mPES) make them ideal for use in disposable enzyme sensor strips for clinical diagnostics and health monitoring. mdpi.com

Key academic domains and research findings include:

Lactate (B86563) Sensing: A significant area of research is the development of lactate sensors, which are important in sports medicine and clinical diagnosis. Studies have demonstrated the construction of a successful lactate sensor using mPES as a mediator for an engineered lactate oxidase (LOx). The sensor exhibited high sensitivity and a wide linear range, making it suitable for measuring blood lactate levels. nih.gov

Glucose and HbA1c Monitoring: The versatility of mPES has been demonstrated by its effective use with other clinically relevant enzymes. Research has shown it to be an effective electron mediator for glucose dehydrogenase (GDH) and fructosyl peptide oxidase (FPOx), opening avenues for its use in sensors for monitoring blood glucose and hemoglobin A1c (a marker for long-term glucose control). mdpi.comresearchgate.net

Improving Sensor Accuracy: A major focus of current research is the enhancement of biosensor accuracy. By enabling operation at low potentials (e.g., 0 V to +0.2 V vs. Ag/AgCl), mPES helps to avoid interference from common redox substances in blood, thereby improving the reliability of the measurements. mdpi.comnih.gov The storage stability is also a key finding, with mPES-based lactate sensors remaining stable for at least 48 days at room temperature. mdpi.com

| Parameter | Finding |

|---|---|

| Enzyme Used | Aerococcus viridans-derived engineered Lactate Oxidase (AvLOx) |

| Linear Range | 0–50 mM lactate |

| Sensitivity | 0.73 ± 0.12 μA/mM |

| Operating Potential | 0 V to +0.2 V vs. Ag/AgCl |

| Interference Avoided | Uric acid, Acetaminophen (B1664979) |

| Storage Stability | Stable for at least 48 days at 25 °C |

Structure

3D Structure of Parent

Properties

CAS No. |

42355-87-3 |

|---|---|

Molecular Formula |

C15H16N2O4S |

Molecular Weight |

320.4 g/mol |

IUPAC Name |

5-ethylphenazin-5-ium;methyl sulfate |

InChI |

InChI=1S/C14H13N2.CH4O4S/c1-2-16-13-9-5-3-7-11(13)15-12-8-4-6-10-14(12)16;1-5-6(2,3)4/h3-10H,2H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChI Key |

HMGWHFSWTLLFOC-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+]1=C2C=CC=CC2=NC3=CC=CC=C31.COS(=O)(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Phenazinium, 5 Ethyl , Methyl Sulfate

Established Synthetic Pathways for Phenazinium Core Structures

The construction of the core phenazinium scaffold can be achieved through several established synthetic routes, primarily involving classical alkylation of the parent phenazine (B1670421) heterocycle or through oxidative cyclization strategies.

Classical Alkylation Approaches

A primary and straightforward method for the synthesis of N-alkyl phenazinium salts is the direct alkylation of phenazine. nih.gov This approach involves the reaction of the phenazine core with an appropriate alkylating agent. In the context of synthesizing the 5-ethyl-phenazinium cation, an ethylating agent such as diethyl sulfate (B86663) or an ethyl halide would be employed. The nitrogen atom of the phenazine acts as a nucleophile, attacking the electrophilic ethyl group of the alkylating agent. This reaction typically results in a mixture of mono- and di-alkylated products, and the reaction conditions can be optimized to favor the formation of the desired mono-ethylated product. The general mechanism involves the quaternization of one of the nitrogen atoms in the phenazine ring.

Table 1: Overview of Classical Alkylation Approaches for Phenazinium Core Synthesis

| Alkylating Agent | Reaction Conditions | Product Type | Reference |

| Alkyl Halides (e.g., Ethyl Iodide) | Typically heated in a suitable solvent | N-Alkyl Phenazinium Halide | nih.gov |

| Dialkyl Sulfates (e.g., Diethyl Sulfate) | Often requires heating | N-Alkyl Phenazinium Alkyl Sulfate | researchgate.net |

Oxidative Cyclization Techniques

An alternative to direct alkylation involves the construction of the phenazine ring system from acyclic precursors through an oxidative cyclization process. This method offers the potential for greater control over the substitution pattern on the resulting phenazine core. A common strategy involves the condensation of an N-substituted-o-phenylenediamine with a catechol or quinone derivative, followed by an oxidation step to form the aromatic phenazine ring. rsc.org For the synthesis of an ethyl-substituted phenazine, one of the starting materials would possess an ethyl group on a nitrogen atom. Recent advancements in this area include electrochemical oxidative cyclization methods, which provide a greener and more efficient alternative to traditional chemical oxidants. chemrxiv.org For instance, the anodic oxidative (4 + 2) cyclization between anilines and o-phenylenediamines has been reported for the construction of phenazines.

Targeted Synthesis of 5-Ethyl-Phenazinium Salts

The targeted synthesis of 5-ethyl-phenazinium salts can be achieved by applying the classical alkylation approach. The reaction of phenazine with an ethylating agent like diethyl sulfate would lead to the formation of the 5-ethyl-phenazinium cation. The regioselectivity of this reaction can be influenced by steric and electronic factors of any pre-existing substituents on the phenazine ring. In an unsubstituted phenazine, the two nitrogen atoms are equivalent, leading to a single mono-ethylated product. The reaction is typically carried out in an organic solvent at elevated temperatures to facilitate the quaternization of the nitrogen atom.

Methylation Strategies for Sulfate Counterion Incorporation

The incorporation of the methyl sulfate counterion is intrinsically linked to the choice of the alkylating agent in the final step of the synthesis. When dimethyl sulfate is used as the methylating agent to introduce a methyl group onto a nitrogen heterocycle, the methyl sulfate anion (CH₃SO₄⁻) is concomitantly introduced as the counterion. nih.govnih.gov

In the specific case of Phenazinium, 5-ethyl-, methyl sulfate, if the 5-ethyl-phenazinium cation is already formed (for instance, as a halide salt from alkylation with an ethyl halide), a salt metathesis reaction could be performed. However, a more direct approach involves the methylation of phenazine with dimethyl sulfate to form 5-methylphenazinium methyl sulfate, as has been described in the literature. nih.gov By analogy, to obtain the title compound, one could envision a two-step process: first, the ethylation of phenazine, followed by a methylation step using a reagent that introduces the methyl sulfate counterion, or more directly, by reacting phenazine with an ethylating agent that also provides the desired counterion, though this is less common. A plausible direct synthesis would involve the reaction of phenazine with diethyl sulfate to yield 5-ethyl-phenazinium ethyl sulfate, followed by an ion exchange step if the methyl sulfate counterion is specifically required.

However, the most direct conceptual route to "this compound" would imply the ethylation of phenazine, with the methyl sulfate anion being introduced separately. A more likely scenario is the synthesis of 5-ethylphenazinium ethosulfate via reaction with diethyl sulfate. If the methyl sulfate anion is a strict requirement, an ion exchange resin or precipitation with a methyl sulfate salt could be employed.

Advanced Flow Chemistry and High-Efficiency Synthesis

For the synthesis of phenazinium salts, a flow chemistry setup could involve pumping a solution of phenazine and an alkylating agent through a heated microreactor. The precise control over temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities, minimizing the formation of di-alkylated byproducts. Furthermore, the handling of potentially hazardous reagents like dimethyl sulfate is safer in a closed-loop flow system. High-throughput screening of reaction conditions, a key aspect of high-efficiency synthesis, can be readily implemented in a flow chemistry platform to rapidly identify optimal synthetic parameters. acs.org

Table 2: Potential Advantages of Flow Chemistry for Phenazinium Salt Synthesis

| Parameter | Advantage in Flow Chemistry |

| Temperature Control | Precise and rapid heating and cooling, leading to cleaner reactions. |

| Mixing | Efficient and reproducible mixing, enhancing reaction rates. |

| Safety | Small reaction volumes and contained systems improve safety, especially with hazardous reagents. |

| Scalability | Straightforward scaling by running the system for longer or using parallel reactors. |

| Automation | Allows for automated synthesis and optimization of reaction conditions. |

Structural Modification and Functionalization Strategies for Enhanced Research Utility

The utility of phenazinium compounds in research, particularly as fluorescent probes and biological labels, can be significantly enhanced through structural modification and functionalization. nih.govrsc.orgnih.gov These modifications can be designed to tune the photophysical properties, improve water solubility, or introduce reactive groups for conjugation to biomolecules.

One common strategy is the introduction of electron-donating or electron-withdrawing groups onto the phenazine core. nih.gov For example, the introduction of amino or alkoxy groups can red-shift the absorption and emission wavelengths, moving them towards the near-infrared region, which is advantageous for biological imaging due to reduced autofluorescence and deeper tissue penetration. rsc.org Conversely, electron-withdrawing groups can be introduced to modulate the redox potential of the phenazinium core.

Functionalization can also involve the attachment of specific moieties to impart new functionalities. For instance, a carboxylic acid or an N-hydroxysuccinimide (NHS) ester group can be introduced to allow for covalent attachment to the amine groups of proteins or other biomolecules. mdpi.com The synthesis of pheophorbide-phenazinium conjugates has been reported to create fluorescent light-up probes for specific nucleic acid structures. frontierspecialtychemicals.com Furthermore, the modification of the alkyl chain at the 5-position can also be used to alter the compound's solubility and cellular localization.

Table 3: Examples of Functionalization Strategies for Phenazinium Dyes

| Modification | Purpose | Potential Application | Reference |

| Introduction of Amino Groups | Red-shift of absorption/emission, improved fluorescence | Near-infrared bioimaging | nih.govrsc.org |

| Introduction of Sulfonamide Groups | Altering solubility and biological targeting | Fluorescent staining of cellular organelles | mdpi.com |

| Conjugation to Biomolecules | Specific labeling of biological targets | Probes for nucleic acids and proteins | nih.govfrontierspecialtychemicals.com |

| Variation of N-Alkyl Chain | Modulating lipophilicity and cellular uptake | Targeted drug delivery, cellular probes | nih.gov |

Introduction of Electron-Donating/Withdrawing Groups

The strategic introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenazinium core is a fundamental aspect of its chemical derivatization. These substituents significantly alter the electronic properties of the phenazinium ring system, influencing its reactivity, redox potential, and spectral characteristics. The modification of the π electron distribution within the aromatic system can make the compound more or less susceptible to further chemical reactions. website-files.comstudypug.com

Electron-donating groups, such as alkyl, hydroxyl (-OH), and amino (-NH2) groups, increase the electron density of the aromatic ring. studypug.comwikipedia.org This enhanced electron density, or nucleophilicity, generally makes the ring more reactive towards electrophiles. wikipedia.org Conversely, electron-withdrawing groups, like nitro (-NO2), cyano (-CN), and carbonyl (C=O) groups, decrease the electron density of the ring. studypug.comwikipedia.org This makes the phenazinium core more electrophilic and can slow down or block electrophilic substitution reactions while potentially facilitating nucleophilic substitution. website-files.comwikipedia.org

The position of these groups on the phenazinium ring is critical. According to the principles of electrophilic aromatic substitution, electron-donating groups typically direct incoming electrophiles to the ortho and para positions relative to the substituent. wikipedia.orgyoutube.com In contrast, most electron-withdrawing groups direct incoming groups to the meta position. wikipedia.orgyoutube.com The reactivity of the phenazinium salt itself is already influenced by the quaternary nitrogen, which acts as a strong electron-withdrawing group. Nucleophilic substitution of hydrogen atoms is a characteristic reaction for azine quaternary salts, with substitution patterns influenced by the electron density distribution. nih.gov For an N-methylphenazinium salt, substitution is predicted to occur at the 2 or 4 positions, with the 2-position being the most common experimental outcome. nih.gov

Table 1: Effects of Substituent Groups on the Phenazinium Core

| Group Type | Examples | Effect on Ring Electron Density | Impact on Reactivity |

|---|---|---|---|

| Electron-Donating Groups (EDG) | -NH₂, -OH, -OR, Alkyl | Increases | Activates ring towards electrophilic substitution |

| Electron-Withdrawing Groups (EWG) | -NO₂, -CN, -C=O, Halogens | Decreases | Deactivates ring towards electrophilic substitution; may facilitate nucleophilic substitution |

Amine-Reactive Phenazinium Derivatives

The synthesis of amine-functionalized phenazinium derivatives is a well-established methodology for creating a diverse range of compounds. A primary method for achieving this is through direct nucleophilic substitution on the phenazinium quaternary salt. nih.gov This reaction is particularly effective because the positively charged nitrogen atom activates the ring system towards attack by nucleophiles, such as primary and secondary amines.

Research has shown that this substitution can proceed sequentially, for instance, at positions 2 and 7 of the phenazinium core. nih.gov This stepwise approach allows for the selective and controlled introduction of different amine substituents, leading to the creation of asymmetrically substituted phenazinium derivatives. For example, morpholine (B109124) and dimethylamine (B145610) residues have been successfully introduced in a stepwise manner. nih.gov

Another synthetic route involves the reaction of various primary amines with phenazine salts that have been pre-functionalized. researchgate.net This method has been used to generate libraries of phenazine compounds with varying amine substituents. researchgate.net The general synthesis can involve the oxidation of a diamine precursor in the presence of ferric chloride to yield the phenazine salt, which is then reacted with the desired amine. researchgate.net These phenazine-amine derivatives are of interest for their potential applications in materials science and biology. nih.govcolab.ws

Table 2: Examples of Amine-Reactive Synthesis on Phenazinium Salts

| Reactants | Reaction Type | Position of Substitution | Resulting Derivative | Reference |

|---|---|---|---|---|

| Quaternary Phenazinium Salt + Aliphatic Amines | Direct Nucleophilic Substitution | 2 and 7 | Disubstituted Phenazinium Salt | nih.gov |

| 2-N-Alkyl-acetamidophenazinium Salt + Amines | Direct Nucleophilic Substitution | Varies | Asymmetrically Substituted Phenazine | nih.gov |

Thiol-Reactive Functionalization for Bioconjugation

For applications in bioconjugation, phenazinium derivatives can be functionalized with thiol-reactive groups. This allows the phenazinium core, which may act as a label or a redox probe, to be covalently attached to biomolecules such as proteins and peptides at specific cysteine residues. thermofisher.com While direct synthesis of a thiol-reactive "this compound" is not extensively detailed, the strategies for creating such molecules are well-established in bioconjugate chemistry.

Common thiol-reactive moieties that can be incorporated into the phenazinium structure include maleimides and haloacetamides (e.g., iodoacetamides). thermofisher.comnih.gov The Michael addition reaction between a maleimide (B117702) and a sulfhydryl group from a cysteine residue is a widely used method, forming a stable succinimidyl thioether linkage under physiological pH conditions. nih.gov

The synthesis of a thiol-reactive phenazinium derivative would involve first preparing a phenazinium core with a suitable linker arm, typically through the amine-reactive strategies discussed previously (Section 2.5.2). This linker arm would possess a functional group, such as a primary amine or carboxyl group, which can then be reacted with a bifunctional reagent containing the thiol-reactive moiety. For example, an amine-functionalized phenazinium derivative could be reacted with an N-hydroxysuccinimide (NHS) ester of a maleimide-containing carboxylic acid to yield the final thiol-reactive phenazinium probe.

Table 3: Common Thiol-Reactive Groups for Bioconjugation

| Thiol-Reactive Group | Reaction with Thiol | Resulting Linkage | Key Features |

|---|---|---|---|

| Maleimide | Michael Addition | Succinimidyl Thioether | High selectivity for thiols at neutral pH; stable linkage, though retro-Michael reaction can occur. nih.govnih.gov |

| Iodoacetamide | Alkylation | Thioether | Forms a very stable bond; reacts with thiols selectively at near-neutral pH. thermofisher.com |

| Phenyloxadiazolyl Methyl Sulfone (PODS) | Nucleophilic Aromatic Substitution | Thioether | Creates highly stable conjugates, presented as a stable alternative to maleimides. nih.govcornell.edu |

Electrochemical and Redox Properties of Phenazinium, 5 Ethyl , Methyl Sulfate in Research Contexts

Electron Transfer Mechanisms of Phenazinium Species

The function of phenazinium compounds as electron carriers is rooted in their ability to undergo reversible redox reactions, acting as intermediaries in electron transport chains.

Phenazinium species serve as effective electron mediators by cycling between their oxidized (phenazinium cation) and reduced (dihydrophenazine) forms. In a typical catalytic cycle, the oxidized form of the phenazinium compound accepts electrons from a reducing agent, such as the reduced cofactor of an enzyme, becoming a reduced dihydrophenazine species. This reduced form then diffuses to an electrode surface or another electron acceptor, where it is re-oxidized, releasing the electrons and regenerating the original phenazinium cation to begin the cycle anew.

For instance, studies on the related compound 5-methylphenazinium methyl sulfate (B86663) (PMS) demonstrate this cycling. Under anaerobic conditions, the oxidized PMS is reduced to 5,10-dihydro-5-methylphenazine. nih.gov In the presence of an electron acceptor like molecular oxygen, this reduced form is readily oxidized back to PMS. nih.gov This capacity for reversible oxidation and reduction is fundamental to its role as an electron transfer agent in research. medchemexpress.com

Phenazinium compounds are widely used to mediate electron transfer from nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), the reduced form of NAD+, in enzyme-catalyzed reactions. nih.gov In these systems, the phenazinium salt oxidizes NADH back to NAD+, while it is itself reduced. This interaction is crucial for many enzymatic assays where the rate of NADH consumption or regeneration is monitored.

Research using stopped-flow spectrophotometry on PMS at pH 7.4 has characterized its reaction with NADH. Under anaerobic conditions, NADH reduces PMS to its dihydrophenazine form with a second-order rate constant of 3.8 ± 0.4 x 10³ M⁻¹s⁻¹. nih.gov This reaction allows the phenazinium mediator to effectively link NADH-dependent dehydrogenase activity to various electron acceptors, including tetrazolium dyes or electrodes in electrochemical sensors. nih.gov The efficiency of this interaction makes phenazinium derivatives valuable tools in biochemistry and medical technology. nih.gov

Redox Potential Characterization and its Influence on Research Applications

The standard redox potential (E°') of a mediator is a critical parameter that dictates its suitability for specific applications. A low redox potential is often desirable in electrochemical biosensors to avoid interference from other electroactive species present in biological samples, such as acetaminophen (B1664979) or uric acid. mdpi.comresearchgate.net

Phenazinium derivatives have been developed to possess low redox potentials, enabling the operation of biosensors at lower applied potentials. mdpi.com For example, the novel mediator 1-methoxy-5-ethyl phenazinium ethyl sulfate (mPES), which is structurally similar to the subject compound, exhibits a low redox potential that is advantageous in sensor design. mdpi.comnih.gov The low potential minimizes oxidative currents from interfering substances, thereby improving the accuracy and selectivity of the sensor. mdpi.com

| Compound | Standard Redox Potential (E°') | Reference Electrode |

| 1-methoxy-5-ethyl phenazinium ethyl sulfate (mPES) | -0.14 V | Ag/AgCl |

| 1-methoxy-5-methyl phenazinium methyl sulfate (mPMS) | -0.11 V | Ag/AgCl |

| 1-methoxy-5-methylphenazinium methyl sulfate | +0.063 V | Not Specified |

This table presents the redox potentials of several related phenazinium compounds as reported in the literature.

Voltammetric and Amperometric Analysis Techniques in Redox Studies

Voltammetric and amperometric techniques are essential for studying the redox behavior of phenazinium mediators and for developing analytical applications like biosensors. In these electrochemical methods, a potential is applied to an electrode, and the resulting current from the oxidation or reduction of the mediator is measured.

Amperometry is particularly useful for enzyme-based sensors. researchgate.netnih.gov In a typical amperometric sensor using a phenazinium mediator, the enzyme and mediator are immobilized on an electrode surface. When the target analyte is introduced, the enzyme catalyzes a reaction that reduces the mediator. The reduced mediator is then electrochemically re-oxidized at the electrode, which is held at a constant potential. The resulting current is proportional to the analyte concentration. researchgate.net

Research on an amperometric lactate (B86563) sensor utilizing mPES demonstrated that the device could be operated at a low potential between 0 V and +0.2 V vs. Ag/AgCl. researchgate.netnih.gov This low operating potential successfully avoids interference from common redox-active substances. researchgate.net The performance of such sensors is characterized by their sensitivity and linear range, as detailed in the table below.

| Parameter | Value | Operating Conditions |

| Operating Potential | 0 V to +0.2 V | vs. Ag/AgCl |

| Sensitivity | 0.73 ± 0.12 µA/mM | Applied potential of +0.1 V |

| Linear Range | 0–50 mM | Lactate concentration |

This table summarizes the performance characteristics of an amperometric lactate biosensor based on the phenazinium derivative mPES. researchgate.netnih.gov

Electrocatalytic Activity in Chemical Transformations

The role of phenazinium compounds as electron mediators is a form of electrocatalysis. They facilitate electron transfer between a biological component (like the FAD or NAD cofactor of an enzyme) and an electrode surface, thereby lowering the activation energy for the electrochemical oxidation or reduction of the enzyme's substrate. researchgate.net

In the context of flavin oxidoreductase-based sensors, mPES has proven to be an effective electrocatalyst. nih.govnih.gov It efficiently shuttles electrons from the reduced flavin cofactor of enzymes such as lactate oxidase (LOx) and glucose dehydrogenase (GDH) to the electrode. researchgate.netnih.gov This mediated electron transfer allows the electrochemical signal to be generated at a much lower potential than would be required for the direct oxidation of the enzyme's product (e.g., H₂O₂), which requires a high potential of ≥+0.6 V. mdpi.com This electrocatalytic function is essential for the development of sensitive, selective, and stable second-generation biosensors. mdpi.com

Intermolecular Interactions and Biological Recognition in Research

Binding Interactions with Proteins and Enzymes

The interaction between electron mediators and enzymes is fundamental to the function of many biosensors and biochemical assays. The specificity and efficiency of these interactions are governed by a combination of molecular recognition, electrostatic forces, and steric compatibility.

Enzyme-Mediator Specificity and Affinity Studies (e.g., Lactate (B86563) Oxidase, Glucose Dehydrogenase, Fructosyl Peptide Oxidase)

Research into phenazinium derivatives has identified them as effective electron mediators for a variety of flavin oxidoreductases. A notable study focused on 1-methoxy-5-ethyl phenazinium ethyl sulfate (B86663) (mPES), a closely related compound, demonstrating its versatility and effectiveness in disposable enzyme sensor strips. nih.govresearchgate.netnih.gov This compound was shown to be an efficient mediator for engineered Lactate Oxidase (LOx) from Aerococcus viridans, Glucose Dehydrogenase (GDH) from Aspergillus flavus, and Fructosyl Peptide Oxidase (FPOx) from Phaeosphaeria nodorum. nih.govresearchgate.netnih.gov

In a lactate sensor utilizing the engineered LOx, mPES functioned as an effective electron mediator, enabling the sensor to exhibit high sensitivity and a wide linear range for lactate detection. nih.govresearchgate.net Similarly, mPES was successfully incorporated into sensors for glucose and fructosyl valine (a marker for HbA1c), using GDH and FPOx, respectively. nih.govnih.govresearchgate.net The performance of these mPES-based biosensors highlights the compound's broad applicability and efficient electron transfer with these representative flavin oxidoreductases. nih.govnih.gov The findings indicated that mPES is a suitable replacement for the less stable 1-methoxy-5-methyl phenazinium methyl sulfate (mPMS), which had previously been identified as a superior mediator for this specific lactate oxidase compared to traditional mediators like potassium ferricyanide. nih.govmdpi.com

The table below summarizes the performance characteristics of biosensors developed using 1-methoxy-5-ethyl phenazinium ethyl sulfate as the electron mediator.

| Enzyme | Analyte | Linear Range | Sensitivity | Key Finding |

|---|---|---|---|---|

| Lactate Oxidase (AvLOx A96L mutant) | Lactate | 0–50 mM | 0.73 ± 0.12 µA/mM | mPES functions as an effective and stable mediator, allowing for a wide linear range and high sensitivity. nih.govresearchgate.net |

| Glucose Dehydrogenase (AfGDH CC mutant) | Glucose | 0-50 mM | Not specified | Demonstrated the usability of mPES as a mediator for GDH-based glucose sensors. nih.govnih.gov |

| Fructosyl Peptide Oxidase (PnFPOx N56A mutant) | Fructosyl valine | 0-1.0 mM | Not specified | Confirmed mPES as an effective electron mediator for FPOx-based sensors for HbA1c measurement. nih.govnih.gov |

Role of Mediator Charge and Steric Hindrance in Enzyme Access

The efficiency of electron transfer between an enzyme's cofactor and a mediator is critically dependent on the accessibility of the active site. This accessibility is influenced by factors such as electrostatic interactions and steric hindrance. mdpi.com The phenazinium core structure possesses a positive charge, which can facilitate favorable electrostatic interactions with negatively charged residues on the enzyme's surface near the active site, potentially guiding the mediator into an optimal position for electron exchange.

Conformational Changes in Proteins Upon Binding

The binding of a small molecule like a phenazinium mediator to an enzyme is not typically a simple "lock and key" event. Instead, it often involves dynamic changes in the protein's structure. Two primary models describe these changes: the "induced-fit" model and the "pre-existing equilibrium" hypothesis. gersteinlab.orgnih.gov

The induced-fit model posits that the binding of the mediator induces a conformational change in the enzyme's active site, optimizing the alignment of residues for efficient interaction and electron transfer. gersteinlab.org The pre-existing equilibrium model suggests that a protein exists as an ensemble of conformations, and the mediator selectively binds to a specific, active conformation, shifting the equilibrium towards that state. gersteinlab.orgnih.gov In the context of an enzyme-mediator interaction, the binding of the phenazinium compound would likely trigger localized adjustments in the protein structure to create a precise geometry that facilitates the rapid transfer of electrons from the reduced enzyme cofactor to the mediator. nih.gov

Interactions with Nucleic Acids (DNA Intercalation)

Phenazinium, 5-ethyl-, methyl sulfate belongs to a class of compounds characterized by a planar, polycyclic aromatic ring system. This structural motif is a well-known feature of DNA intercalating agents, which are molecules that can insert themselves between the base pairs of the DNA double helix. nih.gov For example, phenanthridinium, a structurally similar cation, is the core of the classic intercalator ethidium (B1194527) bromide. nih.gov The flat phenazinium ring is capable of stacking with the DNA base pairs, a process driven by hydrophobic and van der Waals forces.

While direct studies on the intercalation of this compound are not prominent, research on related compounds provides strong indications of its potential interactions with DNA. The closely related compound phenazine (B1670421) methosulfate (PMS) has been shown to induce oxidative DNA damage. medchemexpress.com This suggests an interaction that, while not necessarily direct intercalation, results in chemical modification of the DNA structure. nih.gov The mechanism likely involves the generation of reactive oxygen species through its redox cycling activity, leading to single-strand breaks in plasmid DNA. nih.gov Cisplatin analogues tethered to a phenanthridinium cation have also been shown to form adducts with DNA, with the intercalating portion helping to target the molecule to the nucleic acid. nih.gov Such interactions can inhibit the action of enzymes that process DNA, such as DNA polymerase. nih.gov

Recognition in Cellular Assays as an Electron Transfer Reactant

Phenazinium compounds are widely recognized and utilized in cellular and biochemical assays as electron transfer reactants, or mediators. medchemexpress.comnih.govnih.gov Their primary role is to shuttle electrons between a biological redox molecule, typically a nicotinamide (B372718) adenine (B156593) dinucleotide (NADH or NADPH), and a detector molecule, such as a tetrazolium salt. caymanchem.comnih.govdojindo.com

In common cell viability assays like the MTT or XTT assays, cellular dehydrogenases reduce NAD+ to NADH. The phenazinium compound acts as an intermediate electron carrier, accepting an electron from NADH and becoming reduced itself. It then transfers this electron to a tetrazolium salt (e.g., MTT), reducing it to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the enzymatic activity, which in turn reflects the metabolic activity and viability of the cells. nih.gov Phenazine methosulfate (PMS) is a classic example of a redox cycler used for this purpose. nih.govnih.gov The photochemically stable derivative, 1-methoxy-5-methylphenazinium methyl sulfate, is also used to visualize NAD-linked dehydrogenase activities and is considered an efficient electron mediator between NAD(P)H and tetrazolium dyes. caymanchem.comnih.gov This function as an electron shuttle makes phenazinium derivatives essential tools for studying cellular respiration and cytotoxicity.

Role of Phenazinium, 5 Ethyl , Methyl Sulfate in Advanced Biosensor Design and Methodologies

Design Principles of Phenazinium-Mediated Electrochemical Biosensors

Phenazinium, 5-ethyl-, methyl sulfate (B86663) and its derivatives are pivotal in the design of second-generation electrochemical biosensors. The fundamental design principle of these biosensors revolves around the use of the phenazinium compound as a synthetic electron mediator to facilitate efficient electron transfer between the active site of a redox enzyme and the surface of an electrode. mdpi.commyu-group.co.jp In these systems, the enzyme (e.g., a flavoenzyme) catalyzes the oxidation of a specific substrate, which results in the reduction of the enzyme's cofactor (e.g., flavin adenine (B156593) dinucleotide or flavin mononucleotide). mdpi.commyu-group.co.jp

Optimization of Mediator Characteristics for Sensor Performance

The performance of a mediated electrochemical biosensor is intrinsically linked to the characteristics of the electron mediator. For phenazinium compounds, optimization focuses on enhancing stability, lowering the operating potential, and thereby minimizing interferences.

A critical factor for the commercial viability and reliability of biosensors is the long-term stability of their components. Electron mediators, in particular, must remain chemically stable during both storage and operation. While some phenazinium compounds, like 1-methoxy-5-methyl phenazinium methyl sulfate (mPMS), are effective mediators, they suffer from low stability in acidic to neutral solutions, which can shorten the shelf life of the sensor. mdpi.comnih.gov

In contrast, the derivative 1-methoxy-5-ethyl phenazinium ethyl sulfate (mPES) has been developed as a highly stable alternative. mdpi.comnih.gov This compound demonstrates enhanced stability in solution across a wide pH range. mdpi.comnih.gov This improved stability is a significant optimization, leading to longer sensor shelf life and more reliable performance over time. For instance, lactate (B86563) sensors incorporating mPES have demonstrated adequate stability for at least 48 days when stored at 25 °C. mdpi.comnih.govnih.govresearchgate.net This robustness is crucial for the development of disposable enzyme sensor strips that can be stored for extended periods before use. researchgate.net

The operating potential of an amperometric biosensor is a key parameter that influences its selectivity. A lower operating potential is desirable as it minimizes the risk of electrochemical interference from other redox-active substances commonly found in biological samples, such as ascorbic acid, uric acid, and acetaminophen (B1664979). mdpi.com Phenazinium derivatives like mPES are advantageous due to their low redox potential. mdpi.com

| Compound | Redox Potential (vs. Ag/AgCl) | Interference at Low Operating Potential (0 to +0.2V) |

|---|---|---|

| Uric Acid | ~ +0.45 V | Avoided |

| Acetaminophen | ~ +0.2 V | Avoided |

| Ascorbic Acid | ~ +0.16 V | Potential for interference |

Integration with Enzyme Systems (e.g., Flavin Oxidoreductases)

Phenazinium, 5-ethyl-, methyl sulfate and its analogs have proven to be highly versatile and effective mediators for a range of enzyme systems, particularly flavin-dependent oxidoreductases. nih.govnih.gov These enzymes, which include lactate oxidase (LOx), glucose dehydrogenase (GDH), and fructosyl peptide oxidase (FPOx), are widely used in biosensors for monitoring key clinical analytes. mdpi.comnih.govnih.gov

The integration is successful because the phenazinium structure can efficiently accept electrons from the reduced flavin cofactor (FADH₂) located within the enzyme's active site. myu-group.co.jp For example, mPES has been shown to be an excellent mediator for an engineered, oxygen-insensitive Aerococcus viridans-derived lactate oxidase (AvLOx). mdpi.comnih.gov In this system, mPES functions more effectively than commonly used mediators like potassium ferricyanide. mdpi.com The successful application of mPES extends to GDH-based glucose sensors and FPOx-based sensors for glycated hemoglobin (HbA1c), demonstrating its broad utility as a mediator for representative flavin oxidoreductases in disposable enzyme sensor strips. nih.govnih.govresearchgate.net

Quasi-Direct Electron Transfer (Quasi-DET) Architectures

While freely diffusing mediators are effective, biosensor design can be further advanced by creating architectures that enable "quasi-direct electron transfer" (quasi-DET). This approach involves covalently attaching the mediator molecule directly to the enzyme's surface, in close proximity to its redox center. myu-group.co.jp This design eliminates the need for a soluble mediator and can improve the efficiency and speed of electron transfer.

Phenazine (B1670421) derivatives have been chemically modified to achieve this. For instance, amine-reactive phenazine ethosulfate (arPES) can be used to modify the amine groups of lysine (B10760008) residues on the enzyme surface. myu-group.co.jpresearchgate.netresearchgate.net Similarly, a thiol-reactive phenazine ethosulfate (trPES) has been developed to target cysteine residues. myu-group.co.jp By introducing a cysteine mutation near the enzyme's flavin cofactor, the trPES molecule can be precisely positioned. myu-group.co.jp This modification provides the enzyme with the ability to transfer electrons directly from its flavin center to an electrode via the attached phenazine molecule. myu-group.co.jp This quasi-DET mechanism represents a sophisticated integration of the mediator with the enzyme system, creating a more direct and efficient bioelectrocatalytic interface. myu-group.co.jpresearchgate.net

Analytical Performance Metrics (Sensitivity, Linear Range, Reproducibility)

The ultimate measure of a biosensor's utility lies in its analytical performance. Biosensors employing 1-methoxy-5-ethyl phenazinium ethyl sulfate (mPES) as a mediator have demonstrated excellent performance across several key metrics.

For a lactate sensor developed using an engineered lactate oxidase (AvLOx) and mPES, the following performance was achieved:

Sensitivity: The sensor exhibited a high sensitivity, calculated as the slope of the linear calibration curve, of 0.73 ± 0.12 μA/mM. mdpi.comnih.govnih.gov

Linear Range: The sensor demonstrated a wide linear response to lactate concentrations ranging from 0 to 50 mM, which sufficiently covers the clinically relevant range for blood lactate levels. mdpi.comresearchgate.netnih.govnih.gov

Reproducibility: The measurements showed good reproducibility, with a relative standard deviation (RSD) of less than 7% at each tested lactate concentration. mdpi.comresearchgate.net

The limit of detection (LOD) and limit of quantification (LOQ) for this lactate sensor were determined to be 0.5 mM and 1.8 mM, respectively. mdpi.comresearchgate.net These performance metrics indicate that phenazinium-mediated systems can be constructed to be highly sensitive, accurate, and reliable for practical applications.

| Analyte/Enzyme System | Mediator | Sensitivity | Linear Range | Reproducibility (RSD) |

|---|---|---|---|---|

| Lactate / Lactate Oxidase (AvLOx) | mPES | 0.73 ± 0.12 μA/mM | 0 - 50 mM | < 7% |

| Glucose / Glucose Dehydrogenase (GDH) | mPES | - | Sufficient for blood glucose | - |

| HbA1c / Fructosyl Peptide Oxidase (FPOx) | mPES | - | Sufficient for HbA1c | - |

Data for GDH and FPOx systems indicate successful operation within necessary ranges, though specific metrics were not detailed in the same manner as the lactate sensor. researchgate.net

Spectroscopic and Photophysical Investigations of Phenazinium, 5 Ethyl , Methyl Sulfate

Absorption Spectroscopy for Aggregation Phenomena

Absorption spectroscopy is a powerful technique to study the formation of molecular aggregates in solution. For dye molecules like Phenazinium, 5-ethyl-, methyl sulfate (B86663), changes in the absorption spectrum as a function of concentration, solvent polarity, or temperature can provide valuable insights into the nature and extent of aggregation.

J- and H-Aggregate Formation

In concentrated solutions, planar cationic dyes such as phenazinium derivatives have a propensity to self-associate into dimers and higher-order aggregates. This aggregation is driven by forces such as van der Waals interactions and hydrophobic effects. The formation of these aggregates leads to distinct changes in the absorption spectrum compared to the monomeric species.

Two primary types of aggregates are observed: J-aggregates and H-aggregates. The formation of these aggregates can be explained by exciton (B1674681) theory, which describes the coupling of the transition dipole moments of the constituent dye molecules.

H-aggregates (hypsochromic aggregates) are characterized by a blue-shift in the absorption maximum relative to the monomer. This occurs when the transition dipole moments of the molecules are aligned in a parallel, face-to-face arrangement.

J-aggregates (named after E.E. Jelley) exhibit a red-shift in the absorption maximum. This is a result of a head-to-tail alignment of the transition dipole moments.

Table 1: Illustrative Absorption Maxima for Monomer and Aggregates of a Representative Phenazinium Dye (Safranin-T) in Water

| Species | Absorption Maximum (λmax) |

| Monomer | ~520 nm |

| H-aggregate | ~495 nm |

| J-aggregate | ~545 nm |

Note: This data is for Safranin-T and is provided as an illustrative example of the expected spectral shifts in phenazinium dyes upon aggregation.

Effect of Substituents on Aggregation Processes

The nature of the substituents on the phenazinium core can significantly influence the aggregation process. The ethyl group at the 5-position in Phenazinium, 5-ethyl-, methyl sulfate is expected to impact aggregation in several ways.

The presence of alkyl substituents, such as the ethyl group, can enhance the aggregation process. This is attributed to the positive inductive effect of the alkyl group, which can influence the electronic distribution within the phenazinium ring system and augment the intermolecular interactions driving aggregation. Studies on Safranin-T, which has methyl substituents, have shown that these groups augment the aggregation process. It is reasonable to infer that the ethyl group in the target compound would have a similar, if not slightly more pronounced, effect due to its larger size and comparable inductive effect.

Furthermore, the polarity of the solvent plays a crucial role. For related phenazinium dyes, it has been observed that polar protic solvents favor the aggregation process more than aprotic solvents.

Fluorescence Spectroscopy for Microenvironmental Probing

Fluorescence spectroscopy is a highly sensitive technique that can provide information about the excited state properties of a molecule and its interactions with the local environment. Phenazinium dyes are often fluorescent, and their emission properties can be modulated by various factors.

Fluorescence Quantum Yield and Lifetime Studies

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state. These two parameters are fundamental to characterizing the photophysical behavior of a fluorophore.

For N-alkyl phenazinium salts, the fluorescence quantum yield can be significant, with some derivatives exhibiting values as high as 0.53 in solution. The quantum yield and lifetime are highly sensitive to the molecular structure, including the nature of the N-alkyl substituent and the counter-ion, as well as the solvent environment. For instance, the fluorescence quantum yield of some N-alkyl phenazinium salts has been shown to be higher in chloroform (B151607) than in acetonitrile.

Table 2: Representative Fluorescence Quantum Yields and Lifetimes for N-Alkyl Phenazinium Salts in Different Solvents

| Compound (Illustrative) | Solvent | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) (ns) |

| N-Alkyl Phenazinium Salt A | Acetonitrile | 0.53 | Not Reported |

| N-Alkyl Phenazinium Salt A | Chloroform | ~0.45 | Not Reported |

| N-Alkyl Phenazinium Salt B | Acetonitrile | High | Not Reported |

| N-Alkyl Phenazinium Salt B | Chloroform | Low | Not Reported |

Note: This data is based on findings for various N-alkyl phenazinium salts and is intended to be illustrative of the general trends observed for this class of compounds, as specific data for this compound is not available.

Quenching Mechanisms

Fluorescence quenching is any process that decreases the fluorescence intensity of a given substance. Quenching can occur through various mechanisms, which can be broadly classified as static or dynamic.

Static Quenching: This occurs when a non-fluorescent ground-state complex is formed between the fluorophore and the quencher. This reduces the number of fluorophores available for excitation.

Dynamic Quenching: This involves the collision of the excited-state fluorophore with a quencher molecule, leading to non-radiative de-excitation.

In the context of phenazinium dyes, quenching can be induced by a variety of molecules and ions. For example, studies on the interaction of phenazinium dyes with biomolecules like lysozyme (B549824) have revealed static quenching as a major mechanism. The formation of aggregates, as discussed in section 6.1, can also lead to self-quenching of fluorescence.

Circular Dichroism (CD) Spectroscopy for Conformational Analysis of Biomolecules

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the structure of chiral molecules, particularly biomolecules such as proteins and nucleic acids. CD measures the differential absorption of left and right circularly polarized light. While this compound is not intrinsically chiral, it can be used as an extrinsic probe in CD spectroscopy.

When a phenazinium dye binds to a biomolecule, it can give rise to an induced CD signal in the absorption region of the dye. This induced CD signal is a result of the asymmetric environment provided by the chiral biomolecule to the bound dye molecule. The characteristics of the induced CD spectrum can provide valuable information about:

Binding Mode: The nature of the interaction between the dye and the biomolecule (e.g., intercalation into DNA, groove binding, or binding to a protein pocket) can be inferred from the shape and sign of the induced CD signal.

Conformational Changes: Binding of the phenazinium dye can induce conformational changes in the biomolecule. These changes can be monitored by observing alterations in the intrinsic CD spectrum of the biomolecule (typically in the far-UV region for proteins and the UV region for nucleic acids) or in the induced CD spectrum of the dye.

For example, the binding of phenazinium dyes to DNA can cause changes in the CD spectrum of DNA, indicating alterations in its secondary structure. These interactions are crucial for understanding the mechanisms of action of drugs and for the development of new therapeutic agents.

Time-Resolved Photophysical Studies

Detailed time-resolved photophysical data, such as fluorescence lifetimes and quantum yields, for this compound are not extensively available in publicly accessible scientific literature. However, general photophysical properties of related N-alkyl phenazinium salts have been investigated.

N-alkylated phenazinium salts are known to exhibit fluorescence and have been explored for their potential in various applications, including as fluorescent probes and redox photocatalysts. nih.gov The spectroscopic properties of these compounds, including their absorption and emission maxima, are influenced by the substituents on the phenazine (B1670421) core and the solvent polarity. nih.gov For instance, some N-alkyl phenazinium salts with specific substitutions have been reported to have fluorescence quantum yields as high as 0.53 in acetonitrile. nih.gov The fluorescence quantum yield of these compounds can also be sensitive to the counterion and the solvent used. nih.gov

Studies on other phenazine derivatives have shown that their excited singlet lifetimes and fluorescence quantum yields can be affected by solvent polarity. researchgate.net For some derivatives, an increase in solvent polarity leads to a longer excited singlet lifetime and a higher fluorescence quantum yield, which is attributed to decreased intersystem crossing. researchgate.net Transient absorption spectroscopy has been employed to study the excited-state dynamics of various organic molecules, providing insights into the formation and decay of transient species. edinst.comavantes.com While this technique is applicable to phenazinium salts, specific transient absorption data for this compound is not readily found.

Applications in Spectrometric Assays

This compound and its derivatives have emerged as important components in various spectrometric assays, primarily serving as efficient electron mediators in enzyme-based biosensors. A notable and commercially available derivative is 1-methoxy-5-ethyl phenazinium ethyl sulfate (mPES), which has been demonstrated as a versatile and stable mediator for disposable enzyme sensor strips. researchgate.netresearchgate.net

The primary role of these phenazinium compounds in spectrometric assays is to facilitate the transfer of electrons between the enzyme's active site and the electrode surface in electrochemical sensors. nih.gov This is particularly crucial for second-generation biosensors. The choice of mediator is critical for the sensor's performance, influencing factors such as sensitivity, linear range, and stability. nih.gov

Key applications and research findings include:

Enzyme-Based Biosensors: mPES has been successfully employed as an electron mediator for several flavin oxidoreductases, including lactate (B86563) oxidase (LOx), glucose dehydrogenase (GDH), and fructosyl peptide oxidase (FPOx). researchgate.netnih.gov

Lactate Sensors: A disposable lactate enzyme sensor was constructed using an engineered lactate oxidase and mPES as the mediator. nih.gov This sensor exhibited high sensitivity and a wide linear range for lactate detection. nih.gov A key advantage of using mPES is the ability to operate the sensor at a low potential (+0.2 V to 0 V vs. Ag/AgCl), which minimizes interference from other electroactive species like uric acid and acetaminophen (B1664979). nih.govnih.gov The sensors also demonstrated good stability, retaining their sensitivity for at least 48 days of storage at 25 °C. nih.govnih.gov

Glucose and Hemoglobin A1c (HbA1c) Sensors: The utility of mPES extends to sensors for other important biomarkers. It has been shown to be an effective electron mediator in GDH-based glucose sensors and FPOx-based HbA1c sensors. researchgate.netnih.gov

The stability of phenazinium derivatives is a significant factor in their application. While the parent compound, phenazinium methyl sulfate (PMS), is a popular redox dye, it is known to be labile, particularly to light. nih.gov Derivatives like 1-methoxy-5-methyl phenazinium methyl sulfate (mPMS) were developed for improved light stability. nih.gov Further modifications leading to compounds like mPES have resulted in enhanced stability over a wider pH range while maintaining a low redox potential. researchgate.net

The performance of enzyme sensors utilizing mPES is summarized in the table below, based on reported research findings.

| Sensor Type | Enzyme | Mediator | Linear Range | Sensitivity | Reference |

| Lactate | Engineered Lactate Oxidase (AvLOx) | mPES | 0–50 mM | 0.73 ± 0.12 µA/mM | nih.govnih.gov |

| Glucose | Glucose Dehydrogenase (GDH) | mPES | Not specified | Not specified | researchgate.netnih.gov |

| Hemoglobin A1c | Fructosyl Peptide Oxidase (FPOx) | mPES | Not specified | Not specified | researchgate.netnih.gov |

Computational and Theoretical Studies of Phenazinium, 5 Ethyl , Methyl Sulfate

Molecular Docking Simulations for Ligand-Biomolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how a ligand, such as the 5-ethylphenazinium cation, might interact with a biological target, typically a protein or enzyme.

Research on related heterocyclic and piperazine-based compounds demonstrates the utility of docking simulations in elucidating binding modes. nih.gov For instance, docking studies on piperazine (B1678402) derivatives have successfully identified crucial amino acid residues responsible for binding within sigma receptors. nih.gov Similarly, simulations have been used to investigate the interactions of other complex molecules with enzymes like cyclooxygenase-2 and monoamine oxidase B. nih.gov

In the context of Phenazinium, 5-ethyl-, methyl sulfate (B86663), docking simulations would be employed to model its interaction with the active sites of oxidoreductase enzymes, for which it often acts as an electron mediator. The primary goals of such simulations would be to:

Identify Key Interactions: Determine the specific amino acid residues that form hydrogen bonds, electrostatic interactions, or van der Waals contacts with the phenazinium core.

Predict Binding Affinity: Calculate a scoring function to estimate the binding energy, which helps in ranking its potential efficacy as a mediator for different enzymes.

Elucidate Orientation: Understand the precise geometry of the phenazinium cation within the enzyme's active site to facilitate efficient electron transfer.

While specific docking studies on Phenazinium, 5-ethyl-, methyl sulfate are not extensively detailed in the available literature, the methodology is well-established for analogous systems.

Table 1: Potential Molecular Docking Parameters for this compound

| Parameter | Description | Relevance |

| Target Protein | Oxidoreductase enzymes (e.g., lactate (B86563) oxidase, glucose dehydrogenase) | Simulates the biological system where the compound is active. |

| Binding Site | Typically the region near the enzyme's flavin cofactor (e.g., FAD). | The site of electron transfer is the focus of the simulation. |

| Key Interactions | Electrostatic, Hydrogen Bonding, Pi-stacking. | Determines the stability and specificity of the ligand-protein complex. |

| Binding Affinity | Estimated as binding energy (kcal/mol). | Quantifies the strength of the interaction with the target enzyme. |

Quantum Chemical Calculations on Electronic Structure and Redox Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties of a molecule. These calculations provide deep insights into the electronic structure, reactivity, and redox behavior of this compound.

For phenazinium-based compounds, a critical property is their redox potential, which dictates their effectiveness as electron mediators. mdpi.com Quantum calculations can predict parameters that are directly related to this property:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and its ability to accept or donate electrons.

Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is crucial for understanding intermolecular interactions, particularly with enzyme active sites.

Redox Potential: Theoretical calculations can be used to predict the standard redox potential. Studies on the closely related compound 1-methoxy-5-ethyl phenazinium ethyl sulfate (mPES) have shown it to have a very low redox potential of -0.14 V versus a silver/silver chloride (Ag/AgCl) electrode, a property that makes it an excellent mediator by allowing biosensors to operate at low potentials to avoid interference. mdpi.com It is expected that this compound would possess a similarly low redox potential.

Table 2: Key Electronic Properties and Their Significance

| Property | Typical Focus of Calculation | Significance for Phenazinium Compounds |

| Redox Potential | Calculation of ionization potential and electron affinity. | A low redox potential is desirable for electron mediators to minimize interference from other substances in biological samples. mdpi.com |

| HOMO-LUMO Gap | Energy difference between frontier molecular orbitals. | Relates to the molecule's stability and its facility in electron transfer processes. |

| Charge Distribution | Natural Bond Orbital (NBO) analysis, MEP mapping. | Identifies reactive sites and governs how the molecule interacts with its environment, including enzyme surfaces. |

Molecular Dynamics Simulations for Dynamic Behavior in Solution or Biological Systems

While molecular docking provides a static snapshot of a ligand-biomolecule interaction, molecular dynamics (MD) simulations offer a view of the system's evolution over time. dovepress.com MD simulations are used to assess the stability of the docked complex and observe the dynamic behavior of the ligand within a binding site or in solution. mdpi.com

For this compound complexed with an enzyme, an MD simulation could reveal:

Stability of the Binding Pose: MD simulations can validate the results of molecular docking by showing whether the predicted binding orientation is stable over a period of nanoseconds. nih.gov

Conformational Changes: The simulation can show how the ligand and the protein's active site might adjust their conformations to accommodate each other, providing a more accurate picture of the interaction.

Interaction Frequencies: It allows for the analysis of the persistence of specific interactions, such as hydrogen bonds, over time, highlighting the most critical contacts for stable binding. nih.gov

Solvent Effects: The simulation explicitly includes solvent molecules (usually water), providing insight into how they mediate or influence the ligand-protein interaction.

By simulating the dynamic movements of atoms, MD provides a deeper understanding of the physical basis of the ligand-biomolecule interaction, complementing the static picture from docking. nih.govdovepress.com

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. digitellinc.comnih.gov These models are fundamental in drug discovery and chemical design to predict the activity of new compounds. nih.govmdpi.com

For phenazine (B1670421) compounds, QSAR studies have been successfully applied. For example, a comparative QSAR study on bis-(phenazines) acting as anticancer agents revealed a strong hydrophobic effect as a key determinant of their activity, with an optimal ClogP (a measure of hydrophobicity) near 7.3. nih.gov This indicates that the hydrophobicity of substituents on the phenazine core is a critical parameter for that specific biological activity. nih.gov

A hypothetical SAR study on this compound as an electron mediator would involve synthesizing a series of analogs with different substituents on the phenazine ring. The efficiency of these analogs as mediators would be experimentally measured, and then a QSAR model would be built to correlate this activity with calculated molecular descriptors.

Table 3: Common Descriptors in QSAR Models for Phenazine Analogs

| Descriptor Class | Specific Examples | Relevance to Activity |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Influence electrostatic interactions and redox properties. |

| Steric | Molecular volume, Surface area, Molar refractivity | Relate to how the molecule fits into an enzyme's active site. |

| Hydrophobic | LogP, ClogP | Describes the compound's partitioning between aqueous and lipid phases, affecting membrane permeability and interaction with hydrophobic pockets. nih.gov |

| Topological | Connectivity indices | Quantify molecular shape, size, and branching. |

By developing a robust QSAR model, researchers can predict the mediator activity of novel phenazinium derivatives before their synthesis, accelerating the design of more efficient and stable electron mediators for biosensor applications. mdpi.commdpi.com

Future Research Directions and Emerging Areas for Phenazinium, 5 Ethyl , Methyl Sulfate

Development of Novel Functionalized Phenazinium Derivatives

A significant area of future research lies in the design and synthesis of novel functionalized phenazinium derivatives. The strategic addition of different functional groups to the core phenazine (B1670421) structure can fine-tune its electronic, optical, and biological properties. researchgate.netrsc.org This approach allows for the creation of tailor-made molecules with enhanced capabilities for specific applications.

Research efforts are expected to focus on:

Modulating Redox Potentials: Introducing electron-donating or electron-withdrawing groups can alter the redox potential of the phenazinium core, making it suitable for a wider range of electrochemical applications.

Enhancing Photophysical Properties: Functionalization can be used to modify the absorption and emission wavelengths, as well as the quantum yields, of phenazinium dyes, leading to the development of new fluorescent probes and photosensitizers. mdpi.com

Improving Biocompatibility: The incorporation of biocompatible moieties can reduce the cytotoxicity of phenazinium compounds, enabling their use in in-vivo imaging and therapeutic applications.

Introducing Specific Recognition Sites: Attaching specific recognition elements, such as peptides or nucleic acids, can lead to the development of highly selective biosensors and targeted therapeutic agents. nih.gov

The synthesis of these novel derivatives will likely involve advanced organic chemistry techniques to achieve precise control over the molecular architecture. nih.gov

Table 1: Examples of Functionalization Strategies for Phenazine Derivatives

| Functional Group/Strategy | Potential Effect on Phenazinium Core | Reference |

|---|---|---|

| Acylation of amino groups | Activation for nucleophilic substitution | nih.gov |

| Introduction of sulfonamide groups | Increased specificity for fluorescent labeling of cell organelles | mdpi.com |

| Alkylation of oxo groups | Activation of the phenazine ring for nucleophilic substitution | nih.gov |

Integration into Advanced Sensing Platforms (e.g., Wearable and Implantable Sensors)

The development of advanced sensing platforms, including wearable and implantable devices, represents a transformative frontier in healthcare and environmental monitoring. mdpi.com Phenazinium derivatives, with their excellent electron-mediating properties, are prime candidates for integration into these technologies.

Future research will likely explore:

Miniaturized Biosensors: The use of phenazinium compounds as electron mediators in miniaturized, disposable enzyme-based sensors for the real-time monitoring of metabolites like glucose and lactate (B86563). mdpi.comresearchgate.netnih.gov

Wearable Patches: The incorporation of phenazinium-based sensors into flexible, wearable patches for non-invasive monitoring of physiological parameters.

Implantable Devices: The development of long-term implantable sensors that utilize the stability and biocompatibility of novel phenazinium derivatives for continuous in-vivo monitoring.

A key advantage of using certain phenazinium mediators, such as 1-methoxy-5-ethyl phenazinium ethyl sulfate (B86663) (mPES), is their ability to operate at low potentials, which minimizes interference from other electroactive species present in biological fluids. mdpi.comresearchgate.net

Table 2: Performance of mPES in Enzyme-Based Biosensors

| Analyte | Enzyme | Key Performance Characteristics | Reference |

|---|---|---|---|

| Lactate | Lactate Oxidase (LOx) | High sensitivity (0.73 ± 0.12 μA/mM), wide linear range (0–50 mM), and good stability (at least 48 days at 25 °C) | mdpi.comresearchgate.net |

| Glucose | Glucose Dehydrogenase (GDH) | Effective electron mediation | mdpi.comresearchgate.netnih.gov |

| Hemoglobin A1c | Fructosyl Peptide Oxidase (FPOx) | Effective electron mediation | mdpi.comresearchgate.netnih.gov |

Exploration of New Electrocatalytic Applications

The ability of phenazinium compounds to act as electron shuttles makes them attractive for a variety of electrocatalytic applications beyond biosensing. nih.gov Future research is expected to delve into their potential to catalyze a broader range of chemical transformations.

Emerging areas of interest include:

Redox-Active Polymers: The incorporation of phenazinium moieties into polymer backbones to create redox-active materials for energy storage and catalysis.

Electrochemical Synthesis: The use of phenazinium derivatives as catalysts in electrosynthesis to facilitate reactions that are otherwise difficult to achieve.

Environmental Remediation: The exploration of phenazinium-based systems for the degradation of pollutants through electrocatalytic processes.

The high stability and versatile redox properties of compounds like phenazine ethosulfate (PES) make them suitable for these demanding applications. researchgate.net

Advanced Computational Methodologies for Predictive Design

The rational design of new phenazinium derivatives with tailored properties can be significantly accelerated by the use of advanced computational methodologies. nih.govpatsnap.com These in silico approaches can predict the properties of molecules before they are synthesized, saving time and resources.

Future research will likely leverage:

Quantum-Mechanical Calculations: Methods like the PM3 method can be used to calculate charge distributions and predict the reactivity of different positions on the phenazinium ring. nih.gov

Molecular Docking: These simulations can predict how phenazinium derivatives will interact with biological targets, such as enzymes, aiding in the design of new inhibitors or probes. patsnap.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can establish correlations between the structural features of phenazinium compounds and their observed activity, enabling the prediction of the properties of new derivatives. patsnap.com

Machine Learning: AI-driven approaches can be used to analyze large datasets of chemical information to identify patterns and predict the properties of novel phenazinium compounds with high accuracy. jocpr.com

These computational tools will be instrumental in guiding the synthesis of the next generation of functional phenazinium molecules. llnl.govnih.gov

Table 3: Computational Methods for Phenazinium Derivative Design

| Computational Method | Application in Phenazinium Research | Reference |

|---|---|---|

| Quantum-Mechanical Calculations (e.g., PM3) | Estimation of relative reactivity and charge distribution | nih.gov |

| Molecular Modeling (including Homology Modeling and Molecular Dynamics) | Visualization and simulation of 3D structures and interactions with biological targets | patsnap.com |

| Docking Simulations | Prediction of binding affinities and orientations with target proteins | patsnap.com |

| Virtual Screening | High-throughput computational evaluation of large compound libraries | patsnap.com |

| Machine Learning | Prediction of drug-target interactions and identification of promising candidates from large datasets | jocpr.com |

Understanding Long-Term Stability and Performance in Complex Research Environments

For the successful translation of phenazinium-based technologies from the laboratory to real-world applications, a thorough understanding of their long-term stability and performance in complex environments is crucial.

Future research should focus on:

Degradation Pathways: Investigating the mechanisms by which phenazinium compounds degrade under various conditions, such as exposure to light, extreme pH, and reactive oxygen species.

Matrix Effects: Evaluating the influence of complex biological matrices (e.g., blood, interstitial fluid) on the performance and stability of phenazinium-based sensors and probes.

Leaching and Encapsulation: Developing strategies to prevent the leaching of phenazinium compounds from device surfaces, for example, through covalent immobilization or encapsulation in protective polymers.

The development of more stable derivatives, such as 1-methoxy-5-ethyl phenazinium ethyl sulfate (mPES) and 1-methoxy-5-methylphenazinium methyl sulfate (1-methoxyPMS), which exhibit improved stability to light and a wide pH range compared to older compounds like phenazinium methyl sulfate (PMS), is a step in the right direction. mdpi.comnih.gov Further improvements in stability will be critical for applications requiring long operational lifetimes. researchgate.net

Table 4: Stability of Selected Phenazinium Derivatives

| Compound | Key Stability Features | Reference |

|---|---|---|

| 1-methoxy-5-ethyl phenazinium ethyl sulfate (mPES) | Stable in solution over a wide pH range and under light exposure | mdpi.com |

| 1-methoxy-5-methylphenazinium methyl sulfate (1-methoxyPMS) | Photochemically stable | nih.gov |

| Phenazine ethosulfate (PES) | High stability | researchgate.net |

| Phenazinium methyl sulfate (PMS) | Labile to light exposure | mdpi.comnih.gov |

Q & A

Q. How is Phenazinium, 5-ethyl-, methyl sulfate synthesized and structurally characterized?

The compound is typically synthesized as a crystalline salt and characterized via single-crystal X-ray diffraction. Key steps include:

- Data collection : Using a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71069 Å) and φ/ω-scans .

- Refinement : SHELXL-2018/3 for full-matrix least-squares refinement, accounting for hydrogen bonding (N–H⋯O) and disorder in the sulfate group (occupancy ratio 0.853:0.147) .

- Validation : Final R-factors (R[F² > 2σ(F²)] = 0.066, wR(F²) = 0.185) and goodness-of-fit (S = 1.07) ensure structural accuracy .

Q. What are the key structural features of this compound?

The crystal structure (space group P1) consists of:

- Planar phenazinium cations : Tilted at 28.96° relative to adjacent layers, stabilized by π-π interactions .

- Disordered sulfate anions : Methyl sulfate exhibits two positional conformations, resolved via occupancy refinement .

- Layered packing : Alternating cation-anion layers parallel to the (010) plane, linked by hydrogen bonds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data refinement for this compound?

Discrepancies (e.g., high R-factors or disorder) require:

- Robust refinement protocols : Use SHELXL’s restraints for anisotropic displacement parameters and hydrogen bond constraints .

- Validation tools : Check for overfitting via the goodness-of-fit (S) and residual density maps .

- Data integration : Address absorption effects with SADABS or multi-scan corrections during data processing .

Q. What methodologies optimize the use of this compound in biosensor applications?

As an electron mediator in flavin oxidoreductase-based sensors:

- Electron transfer efficiency : Pair with tetrazolium dyes (e.g., INT or MTT) to enhance NADPH-dependent dehydrogenase activity .

- Stability testing : Monitor mediator performance under varying pH (6.5–8.0) and temperature (25–37°C) to prevent degradation .

- Table 1 : Key biosensor parameters from recent studies:

| Parameter | Value Range | Reference |

|---|---|---|

| Linear detection | 0.1–10 µM substrate | |

| Response time | <30 seconds | |

| Stability | >95% activity (24h) |

Q. How does the compound’s electronic structure influence its role in redox reactions?

The planar phenazinium core facilitates π-stacking with enzyme cofactors, while the ethyl and methyl sulfate groups enhance solubility and electron-shuttling capacity. Computational modeling (DFT) can predict redox potentials and optimize substituent effects for tailored applications .

Methodological Guidance

Best practices for crystallographic data collection and refinement:

- Instrumentation : Use a fine-focus X-ray tube (50 kV, 30 mA) with graphite monochromators for high-resolution data .

- Absorption correction : Apply multi-scan methods (e.g., SADABS) to mitigate intensity variations .

- Software pipeline : SHELX suite (SHELXD for solution, SHELXL for refinement) ensures reproducibility .

Handling experimental uncertainties in structural studies:

- Error analysis : Quantify uncertainties via Rint (e.g., 0.127 for 2572 reflections) and leverage Hamilton tests to validate model robustness .